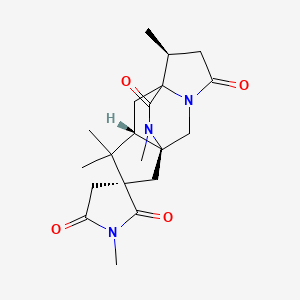
16-keto-Aspergillimide
Übersicht
Beschreibung
16-keto-Aspergillimide is a related compound of Aspergillimide, an anthelmintics isolated from Aspergillus . Aspergillimide is an antibiotic .
Synthesis Analysis
The synthesis of this compound involves a sequential oxidative and reductive radical cyclization approach .Molecular Structure Analysis
The molecular formula of this compound is C20H27N3O4 . It has a complex structure with a central diazabicyclo[2.2.2]-octane ring system and an unusual spiro-succinimide unit .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are not well-documented in the available literature .Physical and Chemical Properties Analysis
This compound has a molecular weight of 373.4 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are 373.20015635 g/mol . The topological polar surface area is 78 Ų .Wissenschaftliche Forschungsanwendungen
Aspergillus-Derived Compounds and Their Biological Activities
Aspergillus species, including those related to 16-keto-Aspergillimide, have been studied extensively for their unique bioactive compounds. For example, Aspergillus flocculosus has been found to produce ergostane-type steroids like asperflotone and asperfloroid, which show inhibitory activity toward IL-6 production in induced THP-1 cells. This suggests potential anti-inflammatory applications (Gu et al., 2019).
Antifungal and Antitumor Activities
Compounds isolated from various Aspergillus species have demonstrated significant antifungal and antitumor activities. A study on Aspergillus sp.16-02-1 isolated from deep-sea sediment showed that its metabolites possess inhibitory effects on human cancer cell lines and exhibit antifungal activities against Candida albicans and Aspergillus terreus (Cui Cheng-bin, 2013).
Role in Invasive Aspergillosis and Immunology
Research on the fungal antigens expressed during invasive aspergillosis has identified several Aspergillus antigens that may have value in diagnostic tests and as vaccine candidates for protection against invasive diseases. Antigens like glycosylhydrolase Asp f 16 have been reported to induce protection against invasive aspergillosis in mice (Denikus et al., 2005).
Genetic Engineering and Biotechnological Applications
The genus Aspergillus, including species producing compounds similar to this compound, has been developed as a host for the heterologous expression of proteins and small molecules. This has opened up new avenues in biotechnology, especially in the production of valuable secondary metabolites (Lubertozzi & Keasling, 2009).
Genomic Insights and Database Resources
The Aspergillus Genome Database (AspGD) provides extensive genomics resources for researchers studying the genetics and molecular biology of Aspergilli, facilitating the understanding of unique compounds like this compound (Arnaud et al., 2009).
Eigenschaften
IUPAC Name |
(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKUKWEFJDSJG-SMEOYISOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)N2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018074 | |
| Record name | 16-Keto-Aspergillimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199784-50-4 | |
| Record name | 16-Keto-Aspergillimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between aspergillimides and paraherquamides?
A1: Aspergillimides are structurally similar to paraherquamides but lack the dioxygenated 7-membered ring and the phenyl ring fused to it. Instead, they possess a C8-keto group. [] You can visualize this difference by comparing the structure of aspergillimide (VM55598, 1) with paraherquamide (VM54159, 3) in the paper. []
Q2: Besides 16-keto-aspergillimide, what other novel compounds were isolated from the Aspergillus strain IMI 337664?
A2: The research led to the isolation of two novel compounds: []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


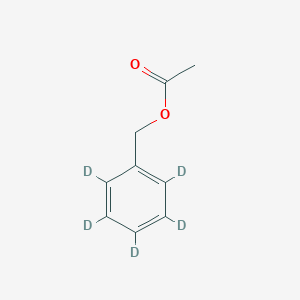
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine](/img/structure/B1384729.png)
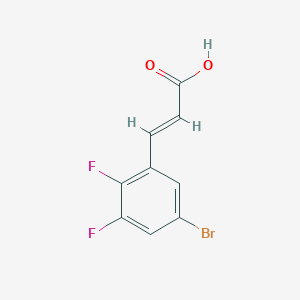
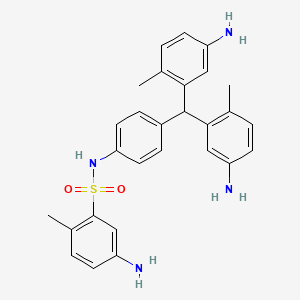
![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)
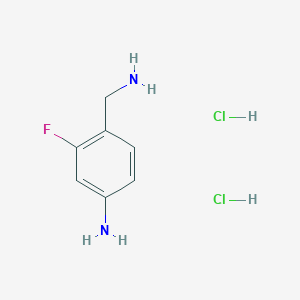


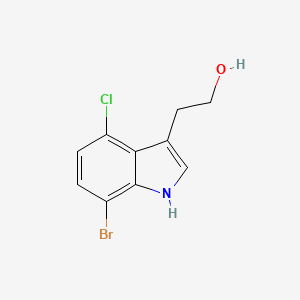
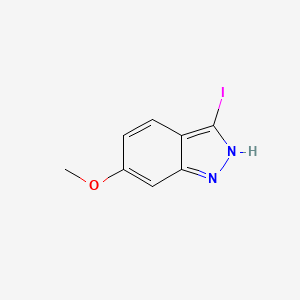
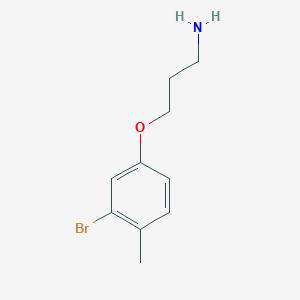
![4,8-Bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384744.png)
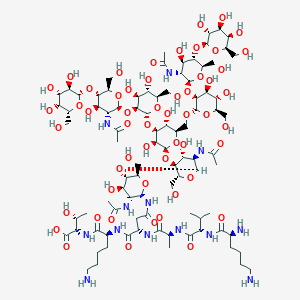
![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)
